molecular formula C14H14N2O B11882551 2-(tert-Butoxy)quinoline-4-carbonitrile CAS No. 855165-25-2

2-(tert-Butoxy)quinoline-4-carbonitrile

Cat. No.: B11882551
CAS No.: 855165-25-2
M. Wt: 226.27 g/mol
InChI Key: HSDGEWSPXIKGSM-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)quinoline-4-carbonitrile is a heterocyclic aromatic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)quinoline-4-carbonitrile typically involves the reaction of quinoline derivatives with tert-butyl alcohol and cyanide sources under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)quinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-amine, and various substituted quinoline derivatives .

Scientific Research Applications

2-(tert-Butoxy)quinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)quinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)quinoline-4-carbonitrile is unique due to its tert-butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .

Properties

CAS No.

855165-25-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]quinoline-4-carbonitrile

InChI

InChI=1S/C14H14N2O/c1-14(2,3)17-13-8-10(9-15)11-6-4-5-7-12(11)16-13/h4-8H,1-3H3

InChI Key

HSDGEWSPXIKGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC2=CC=CC=C2C(=C1)C#N

Origin of Product

United States

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